
2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-ylmethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-ylmethyl)aniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique properties, which make it suitable for use in different research areas, including drug discovery, material science, and analytical chemistry. In
作用机制
The mechanism of action of 2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-ylmethyl)aniline is not fully understood. However, studies have shown that this compound exhibits potent cytotoxicity against cancer cells by inducing apoptosis. The compound is believed to target the mitochondria and disrupt the electron transport chain, leading to the generation of reactive oxygen species and subsequent cell death.
Biochemical and Physiological Effects:
Studies have shown that 2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-ylmethyl)aniline exhibits potent anticancer activity in vitro and in vivo. The compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In addition, this compound has been shown to exhibit fluorescent properties, making it a useful tool for imaging and detection applications.
实验室实验的优点和局限性
The advantages of 2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-ylmethyl)aniline include its ease of synthesis, potent anticancer activity, and fluorescent properties. However, the limitations of this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for research on 2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-ylmethyl)aniline. These include:
1. Further studies to elucidate the mechanism of action of this compound.
2. Investigation of the potential of this compound as a chemotherapeutic agent for the treatment of cancer.
3. Development of new applications for this compound in material science and analytical chemistry.
4. Investigation of the potential of this compound as a fluorescent probe for the detection of metal ions.
5. Studies to evaluate the toxicity of this compound and its potential side effects.
In conclusion, 2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-ylmethyl)aniline is a chemical compound with significant potential for use in various scientific research areas. Its ease of synthesis, potent anticancer activity, and fluorescent properties make it a valuable tool for drug discovery, material science, and analytical chemistry. However, further studies are needed to fully understand its mechanism of action and potential side effects.
合成方法
The synthesis of 2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-ylmethyl)aniline involves the reaction of 2-nitroaniline, 3-phenyl-1,2,4-oxadiazole, and pyridine-3-carbaldehyde in the presence of a suitable catalyst. The reaction proceeds via a condensation reaction, which results in the formation of the desired compound. The synthesis of this compound is relatively straightforward, and it can be easily scaled up for large-scale production.
科学研究应用
2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-ylmethyl)aniline has been extensively studied for its potential applications in various fields. In drug discovery, this compound has been shown to exhibit potent anticancer activity and is therefore being investigated as a potential chemotherapeutic agent. In material science, this compound has been used as a fluorescent probe for the detection of metal ions. In analytical chemistry, this compound has been used as a reagent for the determination of various analytes, including amino acids, peptides, and proteins.
属性
IUPAC Name |
2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O3/c26-25(27)18-11-16(8-9-17(18)22-13-14-5-4-10-21-12-14)20-23-19(24-28-20)15-6-2-1-3-7-15/h1-12,22H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVAKWFKIKVSNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=C(C=C3)NCC4=CN=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

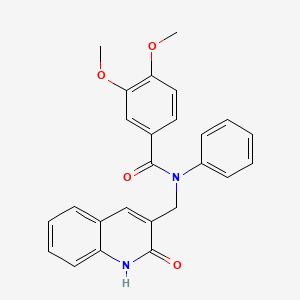
![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide](/img/structure/B7686376.png)
![2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B7686383.png)

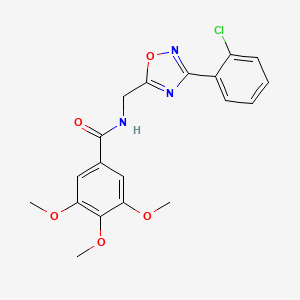

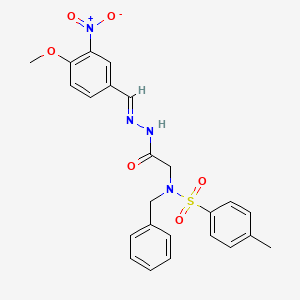
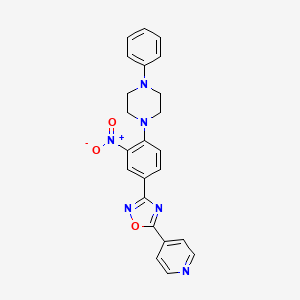
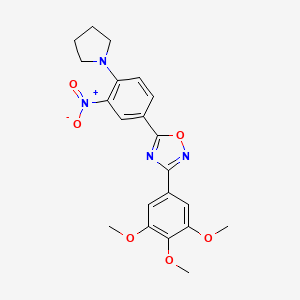
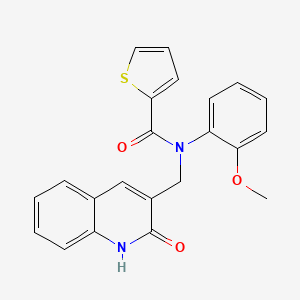

![8-bromo-N-(2,5-dimethoxyphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7686440.png)
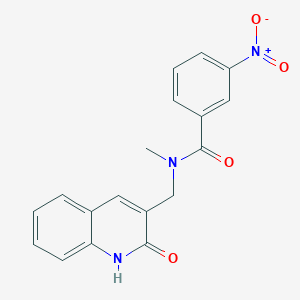
![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-ethoxybenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7686463.png)